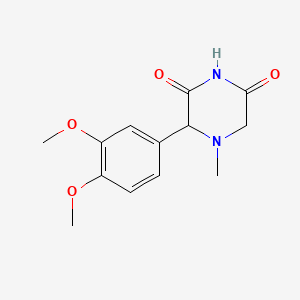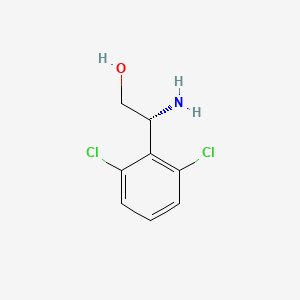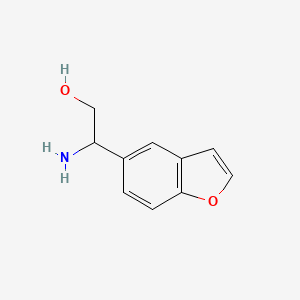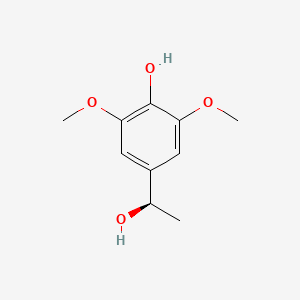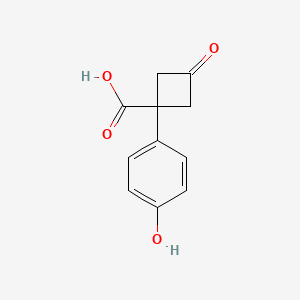
1-(4-Hydroxyphenyl)-3-oxocyclobutane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Hydroxyphenyl)-3-oxocyclobutane-1-carboxylic acid is an organic compound characterized by a cyclobutane ring substituted with a hydroxyphenyl group and a carboxylic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Hydroxyphenyl)-3-oxocyclobutane-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-hydroxybenzaldehyde with malonic acid in the presence of a base to form the cyclobutane ring. The reaction conditions often require careful temperature control and the use of catalysts to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to produce the compound in bulk quantities .
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Hydroxyphenyl)-3-oxocyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones under the influence of oxidizing agents such as potassium permanganate.
Reduction: The carbonyl group in the cyclobutane ring can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters depending on the reagents used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, dichromate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: Quinones.
Reduction: Alcohol derivatives.
Substitution: Ethers, esters.
Aplicaciones Científicas De Investigación
1-(4-Hydroxyphenyl)-3-oxocyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways.
Industry: Utilized in the production of polymers and other materials with specialized properties
Mecanismo De Acción
The mechanism by which 1-(4-Hydroxyphenyl)-3-oxocyclobutane-1-carboxylic acid exerts its effects involves interactions with various molecular targets. For instance, its antioxidant activity is attributed to the hydroxyphenyl group, which can scavenge free radicals and reduce oxidative stress. Additionally, the compound may interact with specific enzymes or receptors, modulating their activity and influencing biological pathways .
Comparación Con Compuestos Similares
4-Hydroxyphenylacetic acid: Shares the hydroxyphenyl group but differs in the structure of the carbon backbone.
Ferulic acid derivatives: Contain similar phenolic structures and exhibit comparable antioxidant properties
Uniqueness: 1-(4-Hydroxyphenyl)-3-oxocyclobutane-1-carboxylic acid is unique due to its cyclobutane ring, which imparts distinct chemical and physical properties.
Propiedades
Fórmula molecular |
C11H10O4 |
|---|---|
Peso molecular |
206.19 g/mol |
Nombre IUPAC |
1-(4-hydroxyphenyl)-3-oxocyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C11H10O4/c12-8-3-1-7(2-4-8)11(10(14)15)5-9(13)6-11/h1-4,12H,5-6H2,(H,14,15) |
Clave InChI |
PFRSKOSZSVHAHJ-UHFFFAOYSA-N |
SMILES canónico |
C1C(=O)CC1(C2=CC=C(C=C2)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


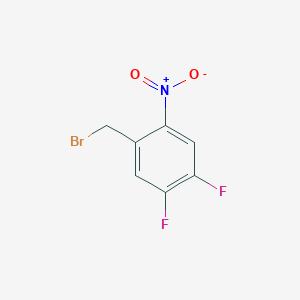
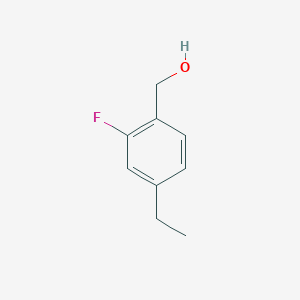
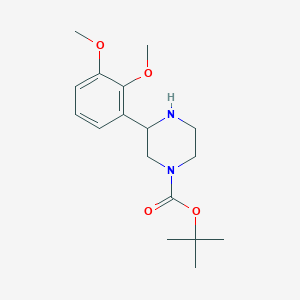

![[3-(methoxymethyl)cyclobutyl]urea,Mixtureofdiastereomers](/img/structure/B13599506.png)
![5-[2-(Trifluoromethoxy)phenyl]isoxazole-3-carboxylic Acid](/img/structure/B13599513.png)
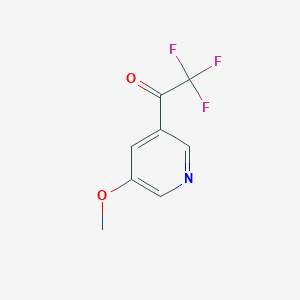
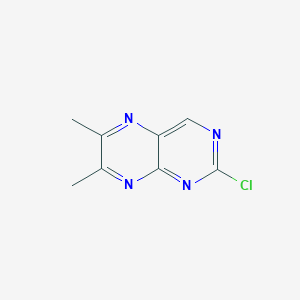
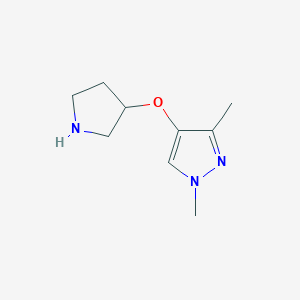
![2-methyl-1-[3-(trifluoromethyl)-1H-pyrazol-5-yl]propan-2-ol](/img/structure/B13599546.png)
